1-{[(3-{[(tert-butoxy)carbonyl]amino}propoxy)carbonyl]oxy}pyrrolidine-2,5-dione
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Overview
Description
1-{[(3-{[(tert-butoxy)carbonyl]amino}propoxy)carbonyl]oxy}pyrrolidine-2,5-dione is a complex organic compound that features a pyrrolidine-2,5-dione core structure with various functional groups attached
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-{[(3-{[(tert-butoxy)carbonyl]amino}propoxy)carbonyl]oxy}pyrrolidine-2,5-dione typically involves multiple steps, starting from commercially available precursorsReaction conditions may vary, but common reagents include bases like triethylamine and solvents such as dichloromethane .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions and purification techniques, would apply.
Chemical Reactions Analysis
Types of Reactions: 1-{[(3-{[(tert-butoxy)carbonyl]amino}propoxy)carbonyl]oxy}pyrrolidine-2,5-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the ester or amide functionalities.
Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon or the Boc-protected amine
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like amines or alcohols in the presence of a base
Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .
Scientific Research Applications
1-{[(3-{[(tert-butoxy)carbonyl]amino}propoxy)carbonyl]oxy}pyrrolidine-2,5-dione has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Medicine: Investigated for its potential as a prodrug or a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials .
Mechanism of Action
The mechanism of action of 1-{[(3-{[(tert-butoxy)carbonyl]amino}propoxy)carbonyl]oxy}pyrrolidine-2,5-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups allow it to form covalent or non-covalent bonds with these targets, thereby modulating their activity. The exact pathways and targets depend on the specific application and context .
Comparison with Similar Compounds
N-Boc-protected amino acids: Share the Boc-protection strategy.
Pyrrolidine-2,5-dione derivatives: Similar core structure but different functional groups.
Carbamate esters: Similar ester linkage but different core structures .
Properties
CAS No. |
613666-84-5 |
---|---|
Molecular Formula |
C13H20N2O7 |
Molecular Weight |
316.3 |
Purity |
95 |
Origin of Product |
United States |
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